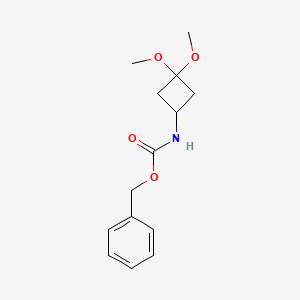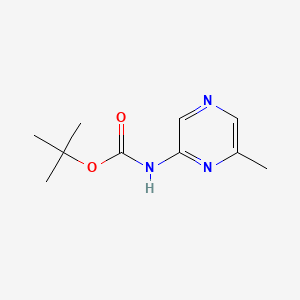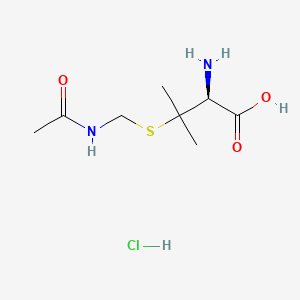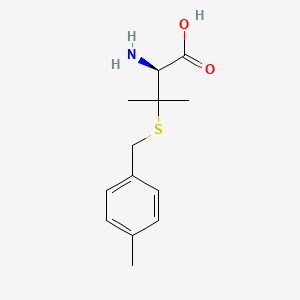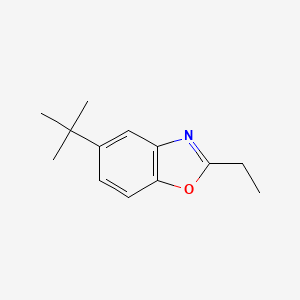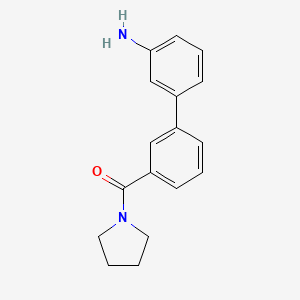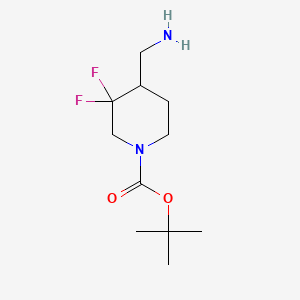
3-Amino-5-bromo-N-cyclopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-bromo-N-cyclopropylbenzamide (3-ABNCP) is an organic compound with a unique structure that has been studied extensively for its potential use in synthesis and scientific research. It is a cyclic amide with a bicyclic system containing a five-membered ring fused to a six-membered ring. Its structure and properties make it an attractive molecule for use in a wide range of applications, including drug development, organic synthesis, and medicinal chemistry.
Applications De Recherche Scientifique
Synthesis of Nitrogen-Containing Heterocyclic Compounds
Halogenated benzamides, similar to 3-Amino-5-bromo-N-cyclopropylbenzamide, are pivotal in synthesizing nitrogen-containing heterocyclic compounds. Mmonwa and Mphahlele (2016) demonstrated that compounds like 2-Amino-5-bromo-3-iodobenzamide serve as critical synthons for creating various heterocycles, including indoles and their annulated derivatives, through palladium-catalyzed cross-coupling reactions. Such processes are fundamental for developing novel pharmaceuticals and materials science applications, highlighting the importance of halogenated benzamides in synthetic organic chemistry (M. M. Mmonwa & M. Mphahlele, 2016).
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
In the field of cancer research, nitrogen mustard analogues derived from halogenated benzamides, such as 5-(aziridin-1-yl)-2,4-dinitrobenzamide, have been evaluated as prodrugs for Gene-Directed Enzyme Prodrug Therapy (GDEPT). Friedlos et al. (1997) investigated these compounds in cell lines engineered to express nitroreductase, finding some analogues with enhanced potency and improved bystander effects compared to traditional therapies. This research signifies the potential of halogenated benzamides in developing more effective cancer treatments through GDEPT strategies (F. Friedlos, W. Denny, B. Palmer, & C. Springer, 1997).
Radiosynthesis and Imaging
The development of radiolabeled compounds for imaging and diagnostic purposes also leverages the chemistry of halogenated benzamides. Mertens et al. (1994) detailed the synthesis of a radioiodinated ligand with high affinity for serotonin-5HT2 receptors, demonstrating its potential as a tracer for gamma-emission tomography. This work illustrates the critical role of halogenated benzamides in creating diagnostic tools for neurological research and potential clinical applications (J. Mertens, D. Terrière, V. Sipido, W. Gommeren, P. Janssen, & J. Leysen, 1994).
Propriétés
IUPAC Name |
3-amino-5-bromo-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKAJEWYKCOAOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-bromo-N-cyclopropylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

